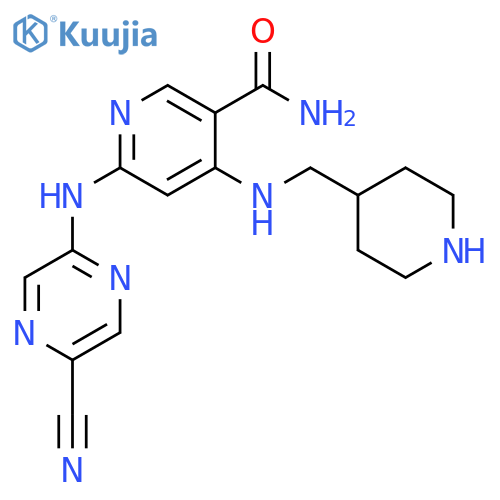Cas no 1137477-34-9 (6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide)
6-((5-シアノピラジン-2-イル)アミノ)-4-((ピペリジン-4-イルメチル)アミノ)ニコチンアミドは、高度に特異的なキナーゼ阻害剤として設計された低分子化合物です。その特徴的な構造は、ピラジン環とニコチンアミド骨格の融合により、標的タンパク質との強い結合親和性を実現しています。特に、ピペリジン-4-イルメチルアミノ基が分子の細胞膜透過性を向上させ、生体利用効率の最適化に寄与します。本化合物は、創薬研究において重要な中間体としての応用が期待され、その安定性と選択性からin vitroおよびin vivo試験での使用に適しています。シアノ基の導入により電子求引性が調整され、薬理活性の精密な制御が可能となっています。

1137477-34-9 structure
商品名:6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide 化学的及び物理的性質
名前と識別子
-
- 6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide
- 6-[(5-cyanopyrazin-2-yl)amino]-4-(piperidin-4-ylmethylamino)pyridine-3-carboxamide
- SCHEMBL619862
- 6-[(5-cyanopyrazin-2-yl)amino]-4-{[(piperidin-4-yl)methyl]amino}pyridine-3-carboxamide
- 1137477-34-9
-
- インチ: InChI=1S/C17H20N8O/c18-6-12-8-23-16(10-21-12)25-15-5-14(13(9-24-15)17(19)26)22-7-11-1-3-20-4-2-11/h5,8-11,20H,1-4,7H2,(H2,19,26)(H2,22,23,24,25)
- InChIKey: ALSWRIZRDIKCDV-UHFFFAOYSA-N
- ほほえんだ: NC(C1=CN=C(NC2=CN=C(C=N2)C#N)C=C1NCC3CCNCC3)=O
計算された属性
- せいみつぶんしりょう: 352.17600729g/mol
- どういたいしつりょう: 352.17600729g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 6
- 複雑さ: 514
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 142Ų
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM168679-1g |
6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95%+ | 1g |
$830 | 2021-08-05 | |
| Cooke Chemical | BD8738547-1g |
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95+% | 1g |
RMB 3998.40 | 2025-02-21 | |
| Alichem | A099001656-1g |
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95% | 1g |
$749.70 | 2023-09-04 | |
| Chemenu | CM168679-1g |
6-((5-cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide |
1137477-34-9 | 95%+ | 1g |
$793 | 2023-03-05 |
6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide 関連文献
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
1137477-34-9 (6-((5-Cyanopyrazin-2-yl)amino)-4-((piperidin-4-ylmethyl)amino)nicotinamide) 関連製品
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
